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molecular formula C8H18N2 B1294436 3-(Piperidin-1-yl)propan-1-amine CAS No. 3529-08-6

3-(Piperidin-1-yl)propan-1-amine

Cat. No. B1294436
M. Wt: 142.24 g/mol
InChI Key: JMUCXULQKPWSTJ-UHFFFAOYSA-N
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Patent
US05349063

Procedure details

Reaction of piperidine (Aldrich, 8.4 g, 100 mmol) with acrylonitrile (7.96 g, 150 mmol) in ethanol (25 mL), reduction of the resulting piperidinopropionitrile with lithium aluminum hydride (5 g, 125 mmol) in tetrahydrofuran (150 mL), work-up and distillation under reduced pressure as described for Example 3 gave the title compound. Yield: 3 g (21%); bp. 65°-66° (6 Torr); [lit. bp. 110°-115° C. (31 Torr), J. Corse et al., J. Amer. Chem. Soc., 68, 1911 (1946)].
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](#[N:10])[CH:8]=[CH2:9].N1(C(C)C#N)CCCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(O)C.O1CCCC1>[NH2:10][CH2:7][CH2:8][CH2:9][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
7.96 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C(C#N)C
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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